N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a chemical probe to study GIRK channels.
Biology: The compound helps in understanding the physiological roles of GIRK channels in various tissues.
Medicine: It has potential therapeutic applications in treating conditions related to GIRK channel dysfunction, such as epilepsy and pain.
Industry: The compound can be used in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The compound exerts its effects by activating GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The activation of GIRK channels by N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide leads to the hyperpolarization of the cell membrane, reducing neuronal excitability and providing therapeutic benefits in conditions like epilepsy .
Comparison with Similar Compounds
N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is unique due to its specific structure and potent activity as a GIRK channel activator. Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also activate GIRK channels but may differ in their potency and selectivity.
Urea-based GIRK channel activators: These compounds have been used previously but may have lower metabolic stability compared to the sulfone-based head group in this compound.
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-11-16(9-18-13-3-5-14(6-4-13)19-12(2)22)17(23)21(20-11)15-7-8-26(24,25)10-15/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,22) |
InChI Key |
MZMMLDMVCKHAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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